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Compound of Interest

Compound Name: Propionic Acid Methyl-d3 Ester
CAS No.: 38758-64-4
Cat. No.: B1148185
Get Quote
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Title: Technical Monograph: Propionic Acid Methyl-d3 Ester Subtitle: Physicochemical
Profiling, Synthesis Logic, and Applications in Deuterium Kinetic Isotope Effect (DKIE) Studies

Executive Summary

Propionic Acid Methyl-d3 Ester (Methyl-d3 propionate) is a high-value stable isotope-labeled
reagent utilized primarily in metabolic tracing and drug discovery. Distinguished by the selective
deuteration of its methyl ester moiety (

), this compound serves as a critical probe for investigating esterase activity and oxidative
dealkylation pathways.

By replacing protium with deuterium at the labile methyl site, researchers can exploit the
Deuterium Kinetic Isotope Effect (DKIE) to stabilize the molecule against cytochrome P450-
mediated metabolism without altering its steric or electronic binding properties. This guide
details the chemical specifications, synthesis protocols, and mechanistic applications of this
isotopologue.

Chemical Identity & Structural Analysis
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The precise identification of the isotopologue is vital to distinguish it from chain-deuterated
variants (e.g., Propionate-d2).

Property Specification

Chemical Name Propionic Acid Methyl-d3 Ester

Synonyms Methyl-d3 propionate; Methyl propanoate-d3
CAS Number 38758-64-4 (Labeled) / 554-12-1 (Unlabeled)

Molecular Formula

Structural Formula

Molecular Weight 91.12 g/mol (vs. 88.11 g/mol unlabeled)
Typically

Isotopic Purity
atom D

Appearance Clear, colorless liquid

Odor Fruity, rum-like (characteristic of propionates)

Structural Insight: The molecule consists of a propionyl backbone (

) attached to a deuterated methoxy group (

). The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy
to

higher), which is the fundamental basis for its stability in metabolic assays.

Physicochemical Properties

Note: Values for boiling point and density are derived from the unlabeled analogue, with
adjustments noted for isotopic mass increase.
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Parameter Value (Approximate) Technical Context
Volatile; requires cold handling
Boiling Point to prevent isotopic dilution via
evaporation.
Slightly denser than unlabeled
Density (
) due to mass of deuterium.
High Flammability Hazard.
Flash Point to Store in explosion-proof
refrigeration.
o Hydrolyzes slowly in water;
N Miscible in ethanol, ether, ]
Solubility stable in neutral pH buffers for

organic solvents.

short durations.

Refractive Index

Useful for purity verification.

Synthesis & Manufacturing Protocol

To ensure high isotopic incorporation (

), the synthesis avoids exchangeable protons in the solvent system. The preferred pathway is

the Fischer Esterification using anhydrous Methanol-d3.

Reaction Logic

Step-by-Step Methodology

» Reagent Preparation:

o Charge a flame-dried, nitrogen-flushed round-bottom flask with Propionic Acid (1.0 eq).

o Add Methanol-d3 (

D) in excess (3.0 eq) to drive the equilibrium forward.

o Note: Methanol-d3 is the limiting cost factor; excess is recovered via distillation.
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Catalysis:

o Add a catalytic amount of concentrated Sulfuric Acid (

, 0.05 eq) or anhydrous p-Toluenesulfonic acid.

o Critical Control: Add acid dropwise at

to prevent exothermic bumping.

Reflux:

o Heat the mixture to mild reflux (

) for 4—6 hours.

o Monitor reaction progress via TLC or GC-MS (looking for disappearance of the acid peak).

Isolation & Purification:

o Cool to room temperature.

o Neutralize with saturated

solution (careful of
evolution).

o Extract with Dichloromethane (DCM) or Diethyl Ether.

o Dry organic layer over anhydrous

o Fractional Distillation: Collect the fraction boiling at

Validation:

o Confirm structure via
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-NMR (absence of methyl singlet at 3.6 ppm).

Propionic Acid - Methyl-d3 Propionate
(CH3CH2COOH) —_ w (CH3CH2CO0CD3)
Catalyst: H2SO4
Methanol-d3 /

Temp: 70°C

Click to download full resolution via product page

Figure 1: Acid-catalyzed synthesis utilizing Methanol-d3 to install the deuterated ester group.

Analytical Characterization

Verification of the "silent” methyl group is the primary quality control step.

Nuclear Magnetic Resonance ( -NMR)

In a standard proton NMR (in

), the spectrum of the unlabeled ester shows:
o Triplet (

1.1 ppm): Terminal

of the ethyl group.

e Quartet (

2.3 ppm): Methylene
of the ethyl group.

e Singlet (
3.6 ppm): Methoxy

group.
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In Propionic Acid Methyl-d3 Ester:

e The Singlet at 3.6 ppm disappears completely (silent in
NMR).

o The ethyl group signals (Triplet/Quartet) remain unchanged.

o Quantitative Analysis: Integration of the residual signal at 3.6 ppm allows calculation of
isotopic enrichment.

Mass Spectrometry (GC-MS)
e Molecular lon (

): Shift from

88 (unlabeled) to

01.

o Fragmentation:

o Loss of methoxy group: Unlabeled loses
(M-31). Labeled loses
(M-34).

o Base peak (acylium ion,
) remains at

57 for both, confirming the backbone is intact.

Applications in Drug Development (DMPK)

The strategic application of Methyl-d3 propionate lies in the Deuterium Switch technique.

Metabolic Stability & Tracer Logic
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Methyl esters are often rapidly hydrolyzed by carboxylesterases or demethylated by
Cytochrome P450 enzymes.

» Oxidative Demethylation: P450 enzymes attack the C-H bond of the methyl group to form a
hemiacetal intermediate, which collapses to release formaldehyde.

e The Isotope Effect: The C-D bond is harder to break. If the rate-limiting step is C-H
abstraction, the deuterated analog will show a significantly longer half-life (

can range from 2 to 7).

Workflow: Researchers use Methyl-d3 propionate as a model substrate to determine if
metabolic instability is driven by ester hydrolysis (which is isotope insensitive) or oxidative
dealkylation (which is isotope sensitive).

Methyl-d3 Propionate

(CH3CH2CO0CD3)
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(Isotope Insensitive) (Isotope Sensitive - BLOCKED) reveals metabolic mechanism.
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Figure 2: Differential metabolic pathways. Deuteration suppresses Pathway B, allowing
researchers to isolate the kinetics of Pathway A.

Handling, Stability & Safety
e Storage: Store at

under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress
leads to hydrolysis and isotopic dilution.
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o Safety:
o Flammability: Flash point is low (
). Ground all equipment to prevent static discharge.

o Toxicity: Irritant to eyes and respiratory system. Handle in a fume hood.

o Shelf Life: Stable for >2 years if seal is unbroken and stored cold.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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